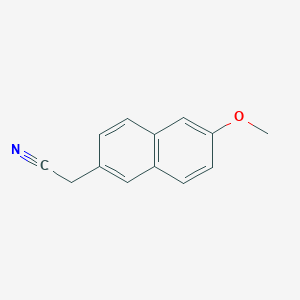

2-(6-Methoxynaphthalen-2-yl)acetonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQWCQWHTQUUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433757 | |

| Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-96-7 | |

| Record name | 6-Methoxy-2-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxynaphthalen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)acetonitrile: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of 2-(6-methoxynaphthalen-2-yl)acetonitrile, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, and critical applications of this compound, with a particular focus on its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Naproxen.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic nitrile featuring a naphthalene core. The strategic placement of the methoxy and acetonitrile groups makes it a versatile building block in organic synthesis.

Compound Identification

A clear identification is paramount for regulatory and research purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 71056-96-7 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [1][3] |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CC#N | [1] |

| InChI Key | NLQWCQWHTQUUNU-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The physical properties of a chemical intermediate dictate its handling, purification, and reaction conditions. While experimental data for this specific compound is sparse in publicly available literature, properties can be predicted and inferred from closely related analogs.

| Property | Value | Notes |

| Melting Point | 47-48 °C | Data for the related isomer 2-Methoxy-2-(naphthalen-2-yl)acetonitrile[4]. The target compound is expected to be a solid at room temperature with a similar melting point. |

| Boiling Point | 325.6 ± 30.0 °C (Predicted) | Predicted value for a related isomer[4]. Distillation would require high vacuum to prevent decomposition. |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol. | Inferred from the related compound 2-(6-methoxynaphthalen-2-yl)propanenitrile[5]. Expected to have low solubility in water and good solubility in polar aprotic solvents like acetonitrile and acetone. |

| Appearance | White to off-white crystalline solid. | Typical appearance for purified aromatic nitriles. |

Spectral Data Analysis

For unambiguous structural confirmation, spectral analysis is essential. The following are expected characteristic peaks for this compound.

-

¹H-NMR (DMSO-d₆, 600 MHz): Expected chemical shifts would include a singlet for the methoxy group (-OCH₃) around δ 3.9 ppm, a singlet for the methylene protons (-CH₂CN) around δ 4.0 ppm, and a series of multiplets in the aromatic region (δ 7.2-7.9 ppm) corresponding to the protons on the naphthalene ring.

-

¹³C-NMR (DMSO-d₆, 151 MHz): Key signals would be observed for the nitrile carbon (-C≡N) around δ 118 ppm, the methylene carbon (-CH₂CN) around δ 23 ppm, the methoxy carbon (-OCH₃) around δ 55 ppm, and a complex set of signals for the aromatic carbons between δ 106-158 ppm. The carbon bearing the methoxy group would be significantly upfield[6].

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic ring (~3050 cm⁻¹) and the aliphatic CH₂ group (~2950 cm⁻¹), C=C stretching in the aromatic region (1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 197.08, corresponding to the exact mass of the compound[1][2].

Synthesis Pathway and Protocols

The most common and industrially relevant synthesis of this compound begins with 2-methoxynaphthalene. The overall workflow involves the introduction of an acetyl group, which is then converted to the target nitrile.

Overall Synthesis Workflow

Caption: Synthesis workflow from 2-Methoxynaphthalene to the target nitrile.

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of the key intermediate, 2-acetyl-6-methoxynaphthalene, adapted from established procedures[7][8]. The use of nitrobenzene as a solvent is critical as it directs acylation to the 6-position, whereas other solvents like carbon disulfide favor the 1-position[7].

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, charge 200 mL of dry nitrobenzene.

-

Catalyst Addition: Carefully add 43 g (0.32 mol) of anhydrous aluminum chloride to the nitrobenzene with stirring until fully dissolved.

-

Substrate Addition: Add 39.5 g (0.250 mol) of finely powdered 2-methoxynaphthalene to the solution.

-

Acylation: Cool the stirred mixture to approximately 5 °C in an ice bath. Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10.5 and 13 °C[8].

-

Reaction Maturation: After the addition is complete, continue stirring in the ice bath for 2 hours. Subsequently, allow the mixture to stand at room temperature for a minimum of 12 hours.

-

Work-up: Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel, extract the aqueous layer with chloroform, and combine the organic layers.

-

Purification: Wash the combined organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation followed by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene[7][8].

Experimental Protocol: Conversion to Acetonitrile

The conversion of the acetyl intermediate to the final acetonitrile product can be achieved via a multi-step sequence involving reduction, halogenation, and cyanation. This approach provides a reliable and high-yielding route.

Step-by-Step Methodology:

-

Reduction: Dissolve 2-acetyl-6-methoxynaphthalene in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise with stirring. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction with acetone and water, then extract the product, 2-(1-hydroxyethyl)-6-methoxynaphthalene, with ethyl acetate.

-

Chlorination: Dissolve the obtained alcohol in an anhydrous aprotic solvent like dichloromethane, and add a small amount of pyridine. Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise. Stir until the reaction is complete. The resulting 2-(1-chloroethyl)-6-methoxynaphthalene is isolated after an aqueous work-up.

-

Cyanation: Dissolve the chloro-intermediate in a polar aprotic solvent such as DMSO. Add sodium cyanide (NaCN) and heat the mixture (typically 50-70 °C) with vigorous stirring[9]. The reaction progress is monitored by TLC.

-

Isolation: After completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Application in the Synthesis of Naproxen

The primary industrial application of this compound is as a late-stage intermediate in the synthesis of Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid[10][11]. This transformation is a cornerstone of NSAID manufacturing.

Reaction Pathway to Naproxen

Caption: Conversion of the nitrile intermediate to (S)-Naproxen.

Protocol: Hydrolysis and α-Methylation

This process involves the hydrolysis of the nitrile to a carboxylic acid, followed by methylation at the alpha-position to create the propanoic acid structure of Naproxen.

Step-by-Step Methodology:

-

Nitrile Hydrolysis: Reflux a mixture of this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH) and a co-solvent like ethanol to aid solubility. The hydrolysis proceeds until the evolution of ammonia gas ceases.

-

Acidification: Cool the reaction mixture and carefully acidify with a strong mineral acid (e.g., HCl) until the pH is ~2. The product, 2-(6-methoxynaphthalen-2-yl)acetic acid, will precipitate out of the solution.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

α-Methylation: To a solution of the acetic acid derivative in an anhydrous solvent like THF, add two equivalents of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the dianion.

-

Electrophilic Addition: Add one equivalent of methyl iodide (CH₃I) to the solution and allow it to slowly warm to room temperature. This step introduces the methyl group at the carbon alpha to the carbonyl.

-

Work-up and Purification: Quench the reaction with water and perform an acid-base workup to isolate the crude racemic (DL)-Naproxen. The product can be purified by recrystallization.

The final crucial step is the resolution of the racemic mixture to isolate the pharmacologically active (S)-enantiomer, which is typically achieved by fractional crystallization using a chiral resolving agent.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard assessment can be based on analogous aromatic nitriles and related naphthalenic compounds[12][13][14].

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[12]. Organic nitriles can release hydrogen cyanide upon decomposition or hydrolysis.

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors[13][14].

-

Handling: Avoid generating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%. Retrieved from [Link]

-

Luna, H., et al. (2009). Study towards the improvement of the enantioselective hydrolysis of Naproxen esters by sheep liver acetone powder. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]

-

Martinez-Huitron, R., et al. (2024). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN117229137A - Method for preparing naproxen.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Martinez-Huitron, R., et al. (2024). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of naproxen. Retrieved from [Link]

-

MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of.... Retrieved from [Link]

Sources

- 1. This compound | C13H11NO | CID 9990292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(6-Methoxy-2-naphthyl)acetonitrile | LGC Standards [lgcstandards.com]

- 3. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 118736-08-6 CAS MSDS (2-METHOXY-2-(2-NAPHTHYL)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-(6-methoxynaphthalen-2-yl)propanenitrile CAS#: 86603-94-3 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN117229137A - A method of preparing naproxen - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-(6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile | C13H10BrNO | CID 712452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure of 2-(6-Methoxynaphthalen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 2-(6-Methoxynaphthalen-2-yl)acetonitrile. As a key intermediate in the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID) Naproxen, a thorough understanding of this compound's properties is critical for drug development and process optimization. This guide presents a detailed synthesis protocol, in-depth analysis of its spectroscopic data (NMR, IR, and MS), and contextualizes its role in pharmaceutical manufacturing. The information is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for working with this important molecule.

Introduction and Significance

This compound, with the chemical formula C₁₃H₁₁NO, is a crucial building block in organic synthesis, most notably in the pharmaceutical industry[1]. Its primary significance lies in its role as a direct precursor to Naproxen, a widely prescribed NSAID for the management of pain, inflammation, and fever[2]. The molecular architecture, featuring a methoxynaphthalene core and a nitrile functional group, presents unique opportunities for synthetic manipulation and requires precise characterization to ensure the purity and efficacy of the final active pharmaceutical ingredient (API). This guide delves into the structural elucidation of this compound, providing a robust framework for its synthesis and analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 71056-96-7[1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and acetonitrile |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 2-naphthol. The following sections detail a common and reliable synthetic route, providing the rationale behind the experimental choices.

Overall Synthetic Scheme

The synthesis can be logically divided into three main stages, starting from 2-methoxynaphthalene, which is itself synthesized from 2-naphthol.

Caption: Synthetic workflow for this compound.

Stage 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

The initial step involves the introduction of an acetyl group to the 2-methoxynaphthalene backbone to form 2-acetyl-6-methoxynaphthalene. The choice of solvent is critical for regioselectivity; nitrobenzene is employed to direct the acylation to the desired 6-position[3][4].

Experimental Protocol:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 43 g (0.32 mol) of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.

-

Once dissolved, add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene.

-

Cool the stirred solution to approximately 5 °C using an ice bath.

-

Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15–20 minutes, maintaining the internal temperature between 10.5 and 13 °C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

Work-up involves pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid, followed by extraction with chloroform and subsequent steam distillation to remove the nitrobenzene[3].

-

The crude product is then purified by vacuum distillation and recrystallization from methanol to yield 2-acetyl-6-methoxynaphthalene as a white, crystalline solid[3].

Stage 2 & 3: Conversion to this compound

Illustrative Experimental Protocol (Adapted from similar syntheses):

-

Preparation of 2-(Bromomethyl)-6-methoxynaphthalene: This intermediate can be prepared from 2-methyl-6-methoxynaphthalene (obtainable from the reduction of 2-acetyl-6-methoxynaphthalene) via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azoisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride, under reflux[5].

-

Cyanation Reaction:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve the crude 2-(bromomethyl)-6-methoxynaphthalene in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.

-

Add an excess (typically 1.5 equivalents) of sodium cyanide or potassium cyanide. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction[6].

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can then be purified by column chromatography or recrystallization.

-

Molecular Structure Elucidation through Spectroscopy

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The following sections provide an analysis of the expected spectral data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Methylene (-CH₂CN) | ~3.8 | Singlet | 2H |

| Naphthalene Ring | ~7.1 - 7.8 | Multiplet | 6H |

Rationale for Predictions: The methoxy protons are expected to appear as a singlet around 3.9 ppm. The methylene protons adjacent to the electron-withdrawing nitrile group will also be a singlet, shifted downfield to around 3.8 ppm. The six aromatic protons on the naphthalene ring will appear as a complex multiplet in the region of 7.1-7.8 ppm, characteristic of a substituted naphthalene system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂CN) | ~23 |

| Nitrile (-CN) | ~118 |

| Naphthalene Ring (C-O) | ~158 |

| Naphthalene Ring (quaternary) | ~127-135 |

| Naphthalene Ring (CH) | ~106-129 |

Rationale for Predictions: The methoxy carbon is typically found around 55 ppm. The methylene carbon will be significantly shielded by the adjacent nitrile group, appearing around 23 ppm. The nitrile carbon itself will have a characteristic chemical shift in the 118 ppm region. The aromatic carbons will span a range from approximately 106 to 158 ppm, with the carbon attached to the methoxy group being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 | Medium |

| C-H (Aromatic) | ~3050 | Medium |

| C-H (Aliphatic) | ~2950 | Medium |

| C=C (Aromatic) | ~1600, 1500 | Medium to Strong |

| C-O (Ether) | ~1250 | Strong |

Rationale for Predictions: The most diagnostic peak in the IR spectrum will be the stretching vibration of the nitrile group (C≡N) at approximately 2250 cm⁻¹. The spectrum will also show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, aromatic C=C stretching in the 1600-1500 cm⁻¹ region, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern: In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 197. A significant fragment would likely arise from the benzylic cleavage to lose the nitrile group, resulting in a stable naphthylmethyl cation. Another prominent fragmentation pathway could involve the loss of the methoxy group.

Role in Naproxen Synthesis

This compound serves as a pivotal intermediate in several synthetic routes to Naproxen. The nitrile group is a versatile functional handle that can be readily converted to the propionic acid moiety of Naproxen.

Caption: Conversion of the nitrile intermediate to Naproxen.

The conversion typically involves two key steps:

-

α-Alkylation: The methylene group adjacent to the nitrile is acidic and can be deprotonated with a suitable base, followed by alkylation with a methylating agent (e.g., methyl iodide) to introduce the α-methyl group.

-

Hydrolysis: The resulting 2-(6-methoxynaphthalen-2-yl)propanenitrile is then subjected to acidic or basic hydrolysis to convert the nitrile functional group into a carboxylic acid, yielding Naproxen[7].

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis due to its role as a key intermediate in the production of Naproxen. This guide has provided a detailed overview of its molecular structure, a plausible and detailed synthetic pathway, and a comprehensive analysis of its expected spectroscopic characteristics. The presented protocols and data serve as a valuable resource for researchers and professionals in drug development, enabling a more informed and efficient approach to the synthesis and characterization of this important molecule. The self-validating nature of the described synthetic and analytical workflow ensures a high degree of confidence in the identity and purity of the final product.

References

-

PrepChem. (n.d.). Synthesis of naproxen. Retrieved from [Link]

-

Arsenijevic, L., Arsenijevic, V., Horeau, A., & Jacques, J. (n.d.). 2-ACETYL-6-METHOXYNAPHTHALENE. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9990292, this compound. Retrieved from [Link]

-

Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

-

Luna, H., Pacheco, A., Solis, A., & Cassani, J. (2009). Study towards the improvement of the enantioselective hydrolysis of Naproxen esters by sheep liver acetone powder. ResearchGate. Retrieved from [Link]

-

M, S., S, M., & S, S. (2021). Highlights of Spectroscopic Analysis – A Review. International Journal of Life Science and Pharma Research, 11(2), P136-P145. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 2-halomethyl-6-methoxy naphthalene.

Sources

- 1. This compound | C13H11NO | CID 9990292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(6-Methoxynaphthalen-2-yl)acetonitrile

Abstract: This technical guide provides a comprehensive analysis of 2-(6-Methoxynaphthalen-2-yl)acetonitrile (CAS No: 71056-96-7), a pivotal chemical intermediate in the synthesis of Naproxen and other advanced pharmaceutical agents. This document details the compound's core physicochemical properties, offers a robust synthesis protocol, presents a predictive spectroscopic analysis for characterization, and outlines essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to serve as a core reference for laboratory and process development applications.

Core Compound Identity and Physicochemical Properties

This compound, also known as 6-methoxy-2-naphthaleneacetonitrile, is an organic compound featuring a naphthalene core substituted with a methoxy group at the 6-position and a cyanomethyl group at the 2-position.[1] Its structure makes it a valuable building block, particularly as a direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2][3] Understanding its physical characteristics is paramount for its effective use in synthetic chemistry, from reaction design to purification and storage.

The compound is generally described as a solid or crystalline substance.[1] The presence of the methoxy group tends to enhance its solubility in common organic solvents, while the polar nitrile group contributes to its reactivity in nucleophilic substitution reactions.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 6-Methoxy-2-naphthaleneacetonitrile, 2-(6-Methoxy-2-naphthyl)ethanenitrile | [1] |

| CAS Number | 71056-96-7 | [4] |

| Molecular Formula | C₁₃H₁₁NO | [4] |

| Molecular Weight | 197.23 g/mol | [4] |

| Exact Mass | 197.084063974 Da | [4] |

| Appearance | Solid / Crystalline Substance (Predicted) | [1] |

| Boiling Point | 374.3 °C at 760 mmHg (Computed) | [5] |

| Flash Point | 157.7 °C (Computed) | [5] |

| Density | 1.135 g/cm³ (Computed) | [5] |

| LogP (Octanol/Water) | 2.91 (Computed) | [5] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis Pathway and Experimental Protocol

Causality in Synthesis Design: The most direct and efficient synthesis of this compound relies on a classic nucleophilic substitution (Sₙ2) pathway. This approach is favored in process chemistry for its high atom economy and typically straightforward execution. The strategy involves two key transformations:

-

Benzylic Halogenation: Creation of a reactive electrophilic site by installing a halogen (typically bromine) on the methyl group of a precursor, 2-methyl-6-methoxynaphthalene. Free-radical bromination using N-Bromosuccinimide (NBS) is the method of choice due to its high selectivity for the benzylic position, minimizing unwanted aromatic ring halogenation.

-

Nucleophilic Cyanation: Displacement of the benzylic halide with a cyanide nucleophile. This step leverages the excellent leaving group ability of bromide and the strong nucleophilicity of the cyanide ion to form the target nitrile.

This two-step sequence, starting from a readily available methylated naphthalene, provides a reliable and scalable route to the desired product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

PART A: Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene [6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-methyl-6-methoxynaphthalene (1 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq.).

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Initiation and Reflux: Heat the stirred solution to reflux (approx. 77 °C). The reaction progress can be monitored by TLC by observing the consumption of the starting material.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(bromomethyl)-6-methoxynaphthalene, which can be used in the next step without further purification or recrystallized from isopropanol if necessary.

PART B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 2-(bromomethyl)-6-methoxynaphthalene (1 eq.) from Part A in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add sodium cyanide (NaCN, 1.2 eq.) portion-wise to the stirred solution. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction by TLC until the starting halide is fully consumed.

-

Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Disclaimer: Experimental spectral data for this compound is not widely available in public databases. The following analysis is predictive, based on the known molecular structure and established spectroscopic principles. This information serves as an authoritative guide for researchers to confirm the identity and purity of synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The signals can be assigned based on their chemical environment, multiplicity, and integration.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons | Rationale |

| ~ 7.75 | d | H-4, H-8 | 2H | Aromatic protons adjacent to the ring fusion, deshielded. |

| ~ 7.65 | s | H-1 | 1H | Aromatic proton adjacent to the cyanomethyl group, appears as a singlet. |

| ~ 7.40 | d | H-5 | 1H | Aromatic proton ortho to the methoxy group. |

| ~ 7.15 | m | H-3, H-7 | 2H | Aromatic protons showing complex splitting. |

| ~ 4.05 | s | -CH₂-CN | 2H | Benzylic protons adjacent to the electron-withdrawing nitrile group, appear as a sharp singlet. |

| ~ 3.92 | s | -OCH₃ | 3H | Methoxy group protons, appear as a characteristic sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule, showing 13 distinct signals corresponding to the 13 unique carbon atoms.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158.0 | C-6 | Aromatic carbon bearing the electron-donating -OCH₃ group. |

| ~ 135.0 | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~ 130.0 | C-8a | Quaternary aromatic carbon at the ring junction. |

| ~ 129.5 - 126.0 | C-Ar (CH) | Signals for the six protonated aromatic carbons. |

| ~ 129.0 | C-2 | Quaternary aromatic carbon bearing the cyanomethyl group. |

| ~ 119.0 | C-5 | Aromatic carbon ortho to the methoxy group. |

| ~ 117.8 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~ 105.5 | C-7 | Aromatic carbon meta to the methoxy group, shielded. |

| ~ 55.4 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~ 23.5 | -CH₂- | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is a rapid and effective tool for identifying the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2252 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~ 3060 | Medium | C-H Stretch | Aromatic |

| ~ 2935, 2840 | Weak | C-H Stretch | -CH₂- and -OCH₃ |

| ~ 1610, 1505 | Strong | C=C Stretch | Aromatic Ring |

| ~ 1260, 1030 | Strong | C-O Stretch | Aryl Ether |

| ~ 850, 815 | Strong | C-H Bend | Out-of-plane aromatic |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 197 , corresponding to the molecular weight of the compound (C₁₃H₁₁NO). The exact mass would be observed at m/z = 197.0841 .

-

Major Fragmentation: A likely and significant fragmentation pathway would involve the benzylic cleavage to lose the cyanomethyl radical (•CH₂CN, 40 Da), resulting in a highly stable 6-methoxynaphthylmethyl cation at m/z = 157 . This fragment is expected to be the base peak.

Safety, Handling, and Storage

-

Potential Hazards:

-

Irritation: May cause skin, eye, and respiratory tract irritation, similar to its precursor, 2-acetyl-6-methoxynaphthalene.[7][8]

-

Toxicity: Organic nitriles should be handled as potentially toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin. Upon heating or contact with strong acids, they may decompose to release highly toxic hydrogen cyanide (HCN) gas.

-

Combustion: Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.

-

-

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Avoid inhalation of dust or vapors. Minimize dust generation.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.

-

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9990292, this compound. Retrieved from [Link]

- Arsenijevic, L., Arsenijevic, V., Horeau, A., & Jacques, J. (1977). 2-ACETYL-6-METHOXYNAPHTHALENE. Organic Syntheses, 57, 1. doi:10.15227/orgsyn.057.0001

- Beecham Group P.L.C. (1991). Process for the production of 2-halomethyl-6-methoxy naphthalene.

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- Adlofis. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. U.S.

- Nanjing University of Science and Technology. (2016). Method for synthesizing 6-methoxy-2-naphthaldehyde.

- Dainippon Ink and Chemicals, Inc. (1984). Method for preparing 6-methoxy-2-acetonaphthalene.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Udell, N. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ChemSrc. (2025). 2-(chloromethyl)-6-methoxynaphthalene | CAS#:41790-33-4. Retrieved from [Link]

- Dainippon Ink and Chemicals, Inc. (1984). Preparation of 2-acetyl-6-methoxynaphthalene.

- Ethyl Corporation. (1993). Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene. U.S.

Sources

- 1. CAS 71056-96-7: 6-Methoxy-2-naphthaleneacetonitrile [cymitquimica.com]

- 2. 2-(6-Methoxy-2-naphthyl)acetonitrile | LGC Standards [lgcstandards.com]

- 3. 2-(6-Methoxy-2-naphthyl)acetonitrile | LGC Standards [lgcstandards.com]

- 4. This compound | C13H11NO | CID 9990292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS:71056-96-7 FT-0671285 2-(6-Methoxy-2-naphthyl)acetonitrile Product Detail Information [finetechchem.com]

- 6. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene - Google Patents [patents.google.com]

- 7. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of 2-(6-Methoxynaphthalen-2-yl)acetonitrile

Introduction

2-(6-Methoxynaphthalen-2-yl)acetonitrile (C₁₃H₁₁NO, Molar Mass: 197.23 g/mol ) is a nitrile derivative of 6-methoxy-2-methylnaphthalene. Its structural similarity to the core of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), makes it a compound of significant interest in medicinal chemistry and process development. Accurate structural elucidation and purity assessment are critical, and a comprehensive understanding of its spectral characteristics is paramount. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its structure.

Experimental Protocol: NMR

-

Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.[3]

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired using a single-pulse experiment. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d, J ≈ 8.5 Hz | 1H | H-4 |

| ~7.70 | d, J ≈ 8.5 Hz | 1H | H-5 |

| ~7.40 | s | 1H | H-1 |

| ~7.35 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-3 |

| ~7.15 | d, J ≈ 2.5 Hz | 1H | H-7 |

| ~7.10 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-8 |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.85 | s | 2H | -CH₂CN |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-6 |

| ~135.0 | C-4a |

| ~130.0 | C-8a |

| ~129.5 | C-4 |

| ~129.0 | C-2 |

| ~128.0 | C-5 |

| ~127.5 | C-3 |

| ~125.0 | C-1 |

| ~119.0 | C-7 |

| ~118.0 | -CN |

| ~106.0 | C-8 |

| ~55.5 | -OCH₃ |

| ~23.0 | -CH₂CN |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and methylene protons. The aromatic region (7.10-7.75 ppm) will display a complex pattern of doublets and doublets of doublets, characteristic of a substituted naphthalene ring system. The protons on the same ring will exhibit ortho and meta couplings. The methoxy protons (-OCH₃) are anticipated to appear as a sharp singlet around 3.90 ppm, while the methylene protons (-CH₂CN) will also be a singlet at approximately 3.85 ppm.

The ¹³C NMR spectrum is predicted to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The carbon of the nitrile group (-CN) is expected to have a chemical shift around 118.0 ppm. The carbon attached to the methoxy group (C-6) will be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom. The methoxy carbon (-OCH₃) will appear at a characteristic chemical shift of approximately 55.5 ppm. The methylene carbon (-CH₂CN) is predicted to be the most upfield signal at around 23.0 ppm.

Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.[6] Alternatively, a thin film can be cast from a volatile solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded and then subtracted from the sample spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂) |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1030 | Strong | Aryl-O stretch (symmetric) |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by several key absorptions. A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[7] The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and methylene groups will be just below 3000 cm⁻¹. The presence of the naphthalene ring will give rise to strong absorptions in the 1600-1500 cm⁻¹ region due to C=C stretching vibrations. The strong bands at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the aryl ether linkage, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.[8][9] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Intensity | Assignment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 182 | Medium | [M - CH₃]⁺ |

| 156 | High | [M - CH₂CN]⁺ |

| 128 | Medium | [Naphthalene]⁺ |

Interpretation of Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 197, corresponding to the molecular weight of the compound. A significant fragment at m/z 182 would result from the loss of a methyl radical from the methoxy group. The base peak is likely to be at m/z 156, corresponding to the stable 6-methoxynaphthylmethyl cation formed by the loss of the acetonitrile radical. Further fragmentation could lead to the formation of a naphthalene radical cation at m/z 128.

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By combining theoretical predictions with empirical data from related compounds, we have established a detailed and reliable framework for the spectroscopic analysis of this important synthetic intermediate. The information presented herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, enabling confident structural verification and quality control.

References

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(16), 2055–2067.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Journal of Molecular Structure, 1224, 129019.

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

MDPI. (2021). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]

-

MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Varian, Inc. (n.d.). Running 13C spectra.

-

YouTube. (2020). 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. Retrieved from [Link]

-

ResearchGate. (n.d.). The 600 MHz high-quality 1 H NMR spectra of naphthalene derivatives in.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. scribd.com [scribd.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. sc.edu [sc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility of 2-(6-Methoxynaphthalen-2-yl)acetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-(6-Methoxynaphthalen-2-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure features a naphthalene ring system, which is a common scaffold in many biologically active molecules. The molecule's functionality is characterized by a methoxy group at the 6-position and an acetonitrile group at the 2-position.[1][2] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, from designing synthetic routes to formulating it for biological screening and drug delivery.[3][4] Low solubility can lead to unpredictable results in in-vitro testing and can present significant challenges in later stages of drug development, potentially causing poor bioavailability.[3][4]

This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of physical chemistry. We will explore the theoretical underpinnings of solubility, predict the solubility of the target compound in a range of common organic solvents, and provide a detailed, field-proven protocol for its experimental determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a simple yet powerful principle: "like dissolves like."[5][6][7] This means that substances with similar polarities are more likely to be soluble in one another.[6][8] The process of dissolution involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and the solvent molecules.[9]

Key Factors Influencing Solubility:

-

Polarity: The polarity of a molecule is determined by the distribution of electron density. Polar molecules have distinct regions of positive and negative charge, while nonpolar molecules have a more even distribution.[6] Solvents can be broadly categorized as polar (e.g., water, ethanol) and nonpolar (e.g., hexane, toluene).[6]

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction, hydrogen bonding, plays a crucial role in solubility. Solvents with O-H or N-H bonds (protic solvents) can act as hydrogen bond donors, while molecules with electronegative atoms like oxygen and nitrogen can act as acceptors.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning it absorbs heat. In these cases, increasing the temperature will increase solubility, in accordance with Le Châtelier's Principle.[10][11][12]

-

Molecular Size: Generally, smaller molecules tend to be more soluble than larger ones, as it is easier for solvent molecules to surround and solvate them.

Predicted Solubility Profile of this compound

Based on its molecular structure, this compound has both polar and nonpolar characteristics. The naphthalene core is nonpolar, while the methoxy (-OCH3) and acetonitrile (-C≡N) groups introduce polarity. The nitrile group is a strong electron-withdrawing group and a hydrogen bond acceptor. The methoxy group is a weaker electron-donating group and also a hydrogen bond acceptor. The presence of these polar functional groups suggests that the compound will have some solubility in polar solvents. However, the large, nonpolar naphthalene ring will likely limit its solubility in highly polar solvents like water and enhance its solubility in solvents with a nonpolar component.

Below is a table predicting the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Hexane | Nonpolar | Low | The large nonpolar naphthalene core will have some affinity for hexane, but the polar methoxy and nitrile groups will hinder dissolution. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the naphthalene ring of the solute through π-π stacking, while still accommodating the polar groups to some extent. |

| Dichloromethane | Polar Aprotic | High | Dichloromethane has a moderate polarity that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Acetone | Polar Aprotic | High | Acetone is a good hydrogen bond acceptor and has a polarity that is well-suited to dissolve compounds with mixed polarity like the target molecule. |

| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, ethyl acetate is a versatile solvent that can interact with both the polar and nonpolar parts of the solute. |

| Ethanol | Polar Protic | Moderate | Ethanol can act as a hydrogen bond donor and acceptor. It will interact with the polar groups, but its polarity might be slightly too high for optimal dissolution of the nonpolar naphthalene core. |

| Methanol | Polar Protic | Moderate to Low | Methanol is more polar than ethanol, which will likely lead to lower solubility due to the unfavorable interaction with the large nonpolar part of the molecule. |

| Water | Polar Protic | Very Low | The large, nonpolar naphthalene ring makes the molecule hydrophobic, leading to very poor solubility in water despite the presence of polar functional groups. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[13][14] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) or centrifugation can be employed. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification of Solute Concentration:

-

Take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3]

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical response versus the concentration of a series of standard solutions of known concentration.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Factors Influencing Solubility Determination

-

Purity of the Compound: Impurities can significantly affect the measured solubility. It is essential to use a well-characterized, pure sample of this compound.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the true solubility. The time required to reach equilibrium should be determined experimentally.

-

Temperature Control: Solubility is often temperature-dependent, so maintaining a constant and accurately known temperature throughout the experiment is critical.[11][15]

-

Solid State Form: The crystalline form (polymorph) of the solid can influence its solubility. It is important to know and control the solid form being used.

Conceptual Relationship Between Solute/Solvent Properties and Solubility

The interplay between the properties of the solute and solvent determines the extent of solubility. This can be visualized as a balance of intermolecular forces.

Caption: "Like dissolves like" principle for solubility.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its successful application in research and development. By understanding the interplay of its molecular structure with the properties of different solvents, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. While theoretical predictions provide a valuable starting point, experimental determination using a robust method like the shake-flask protocol is essential for obtaining accurate and reliable solubility data. This guide provides both the theoretical framework and the practical methodology to empower scientists in their work with this important compound.

References

- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008, 46 (2), 335–341.

- Enamine. Shake-Flask Solubility Assay.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- A review of methods for solubility determination in biopharmaceutical drug characterization. J. Pharm. Biomed. Anal.2013, 83, 178-185.

- JoVE. Solubility - Concept.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube.

- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Solubility. Chemistry LibreTexts.

- Wikipedia. Solubility.

- NCBI Bookshelf. Biochemistry, Dissolution and Solubility.

- PubChem. This compound.

- YouTube. How Does Solvent Polarity Impact Compound Solubility?

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

- Labclinics. Solubility factors when choosing a solvent.

- Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?

- Smolecule. Buy this compound | 71056-96-7.

Sources

- 1. Buy this compound | 71056-96-7 [smolecule.com]

- 2. This compound | C13H11NO | CID 9990292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Video: Solubility - Concept [jove.com]

- 10. Solubility [chem.fsu.edu]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. tandfonline.com [tandfonline.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Synthesis of Naproxen via the 2-(6-Methoxynaphthalen-2-yl)acetonitrile Precursor

Abstract

Naproxen, chemically (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and antipyretic properties. Its industrial-scale production necessitates synthetic pathways that are efficient, cost-effective, and reproducible. This technical guide provides an in-depth examination of a robust synthetic strategy for Naproxen that proceeds through the key intermediate, 2-(6-methoxynaphthalen-2-yl)acetonitrile. We will dissect the synthesis of this nitrile precursor from a common starting material and subsequently detail its conversion to the final active pharmaceutical ingredient (API). The causality behind procedural choices, detailed experimental protocols, and a comparative analysis of alternative industrial routes are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of Naproxen and Its Synthesis

Naproxen functions by inhibiting both cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain signaling. The therapeutic efficacy of Naproxen is almost exclusively attributed to its (S)-enantiomer, which is reported to be approximately 30 times more active than its (R)-counterpart.[1] This high degree of stereospecificity underscores the importance of synthetic routes that can either selectively produce the (S)-enantiomer (asymmetric synthesis) or efficiently resolve a racemic mixture.

While numerous synthetic pathways to Naproxen exist, the route involving the this compound intermediate offers a logical and chemically sound approach. This guide focuses on a two-part strategy:

-

Part I: Synthesis of the Acetonitrile Precursor: Formation of this compound from a readily available halo-naphthalene derivative.

-

Part II: Conversion to Naproxen: Transformation of the nitrile group into the propionic acid moiety characteristic of Naproxen.

This structured approach allows for process control at each critical stage, ensuring the purity and yield of the final product.

Strategic Synthesis Workflow

The overall synthetic strategy is visualized below. It begins with the synthesis of the key nitrile intermediate, which is then elaborated into racemic Naproxen.

Caption: High-level workflow for Naproxen synthesis via the acetonitrile pathway.

Part I: Synthesis of the Precursor, this compound

The most direct method to synthesize the target nitrile is via a nucleophilic substitution reaction on a corresponding halo-naphthalene. 6-Bromo-2-methoxynaphthalene is a suitable and commercially available starting material.

Causality and Experimental Choices

The conversion of an aryl halide to an aryl acetonitrile is a standard transformation. The choice of a cyanide source (e.g., CuCN in a Rosenmund-von Braun reaction or palladium-catalyzed cyanation) is critical. The Rosenmund-von Braun reaction is often chosen for its reliability, though it requires high temperatures. Palladium catalysis can offer milder conditions. For this guide, we will outline a protocol based on the principles of the Rosenmund-von Braun reaction due to its robustness.

Experimental Protocol: Cyanation of 6-Bromo-2-methoxynaphthalene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 6-bromo-2-methoxynaphthalene (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) to the flask, ensuring the reactants are fully submerged.

-

Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to reflux (typically 150-200°C, depending on the solvent) for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[2]

Part II: Conversion of Acetonitrile Precursor to Naproxen

With the key precursor in hand, the subsequent steps focus on building the propionic acid side chain. This involves two primary transformations: hydrolysis of the nitrile to a carboxylic acid, and subsequent methylation at the alpha position.

Step 1: Hydrolysis to 2-(6-Methoxynaphthalen-2-yl)acetic Acid

Causality and Mechanism: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it minimizes potential side reactions on the electron-rich naphthalene ring. The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. A final acidification step yields the desired carboxylic acid.

Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or a mixture of water and a co-solvent.

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents).

-

Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC). The evolution of ammonia gas is an indicator of reaction progress.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent (if used) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. A precipitate will form.

-

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(6-methoxynaphthalen-2-yl)acetic acid.[3][4]

Step 2: Alpha-Methylation to Yield DL-Naproxen

Causality and Mechanism: The final carbon-carbon bond formation is the methylation of the alpha-carbon of the acetic acid intermediate. This is achieved by deprotonating the acidic α-hydrogen to form an enolate, which then acts as a nucleophile to attack a methylating agent (e.g., methyl iodide). Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible enolate formation, preventing side reactions. This process creates a new stereocenter, resulting in a racemic mixture of (R)- and (S)-Naproxen.

Experimental Protocol: α-Methylation

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(6-methoxynaphthalen-2-yl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of LDA (2.2 equivalents) in THF to the reaction mixture. The two equivalents are necessary to deprotonate both the carboxylic acid proton and the α-proton. Stir at -78°C for 1 hour.

-

Methylation: Add methyl iodide (1.5 equivalents) dropwise to the enolate solution, maintaining the temperature at -78°C. Allow the reaction to stir for 2-4 hours.

-

Work-up and Isolation:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product, racemic Naproxen, can be purified by recrystallization from a solvent mixture such as acetone/hexane.

Note: This synthesis produces a racemic mixture. The therapeutically active (S)-enantiomer must be isolated via chiral resolution (e.g., by forming diastereomeric salts with a chiral amine) or produced directly via an asymmetric synthesis route.[5]

Comparative Overview of Industrial Synthetic Routes

To provide context, it is valuable to compare the acetonitrile pathway with other established industrial methods for Naproxen synthesis.

| Synthetic Route | Starting Material(s) | Key Reactions | Advantages | Challenges |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl Chloride | Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, Hydrolysis[6][7] | Utilizes inexpensive starting materials.[8] Well-established and scalable. | Use of stoichiometric and corrosive AlCl3.[9][10] Use of hazardous solvents like nitrobenzene.[6] |

| Propionyl Naphthalene | 2-Propionyl-6-methoxynaphthalene | Ketal Protection, α-Bromination, Rearrangement, Hydrolysis[11] | High yield and good process control. | Multi-step process involving protection/deprotection. |

| Asymmetric Synthesis | Racemic 2-halopropionate, 6-methoxyl-naphthyl Grignard reagent | Asymmetric Kumada Cross-Coupling, Hydrogenation[12] | Directly produces the desired (S)-enantiomer, avoiding resolution.[13][14] | Requires specialized chiral catalysts and ligands, which can be expensive.[12] |

Chemical Structures and Transformation Diagram

The core transformations from the nitrile precursor to the final product are depicted below.

Caption: Key chemical transformations from the nitrile precursor to Naproxen.

Conclusion

The synthesis of Naproxen via the this compound intermediate represents a viable and logical pathway grounded in fundamental organic chemistry principles. This guide has detailed the necessary steps, from the synthesis of the precursor to its ultimate conversion into the target molecule. By understanding the causality behind each experimental choice—from reagent selection to reaction conditions—researchers can effectively troubleshoot and optimize this synthesis. While other industrial routes, particularly asymmetric methods, offer advantages in stereocontrol, the pathway described herein provides a solid foundation for producing racemic Naproxen, which can then be subjected to well-established resolution techniques. This comprehensive approach ensures that drug development professionals are well-equipped to tackle the synthesis of this vital pharmaceutical agent.

References

- The Versatility of 2-Methoxynaphthalene: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Beyond. Benchchem.

- CN101234963A - Industrial synthesis technique for DL-naproxen.